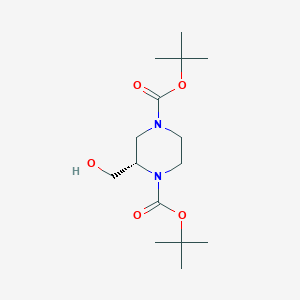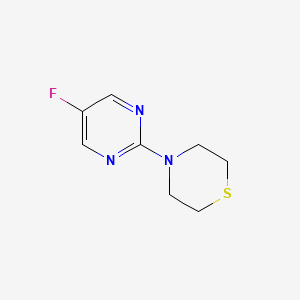![molecular formula C22H21N3O2 B2695733 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326880-01-6](/img/structure/B2695733.png)
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a quinolinone core, substituted with a propyl group and a 1,2,4-oxadiazole ring, which is further substituted with a 3,4-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the 3,4-dimethylphenyl group: This step involves the reaction of the oxadiazole intermediate with a 3,4-dimethylphenyl halide in the presence of a base.
Formation of the quinolinone core: The final step involves the cyclization of the intermediate with a suitable quinoline derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinolinone derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced quinolinone derivatives.
Aplicaciones Científicas De Investigación
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- 3-[3-(3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
Uniqueness
The uniqueness of 3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenyl group and the 1,2,4-oxadiazole ring can confer unique properties, such as enhanced stability and specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-11-25-13-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-27-22)16-10-9-14(2)15(3)12-16/h5-10,12-13H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMZSPFIZMYMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)


![Ethyl 2-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]oxy}acetate](/img/structure/B2695657.png)
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2695666.png)

![1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2695668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)

![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)
